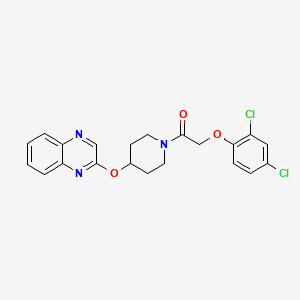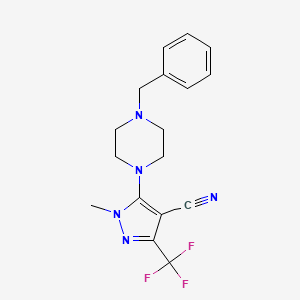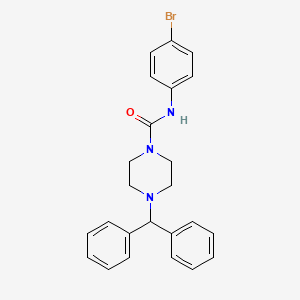
4-benzhydryl-N-(4-bromophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-benzhydryl-N-(4-bromophenyl)piperazine-1-carboxamide” is a compound that belongs to the group of benzhydryl compounds . The benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents, including bridges .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another study presented the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .
Scientific Research Applications
Antipsychotic Agent Potential : Research has explored the use of N-aryl-N'-benzylpiperazines, a category which includes compounds like 4-benzhydryl-N-(4-bromophenyl)piperazine-1-carboxamide, for their potential antipsychotic properties. These compounds have shown affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, indicating their relevance in psychopharmacology (Reitz et al., 1995).
Antiviral and Antimicrobial Activities : Some derivatives of piperazine, including this compound, have been synthesized and evaluated for their antiviral and antimicrobial activities. These compounds, especially those with certain substituted phenyl groups, have shown promising results against viruses like the Tobacco mosaic virus (TMV) and various bacterial infections (Reddy et al., 2013).
Cancer Cell Proliferation Inhibition : Studies have also focused on the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives for their potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines. These compounds have demonstrated significant inhibitory activity, highlighting their potential use in cancer research (Kumar et al., 2007).
Synthesis and Electrochemical Investigations : Piperazine derivatives, including this compound, have been synthesized and characterized for their electrochemical properties. These studies help understand the kinetic parameters and redox mechanisms of such compounds, which can be significant in various chemical applications (Shah et al., 2016).
DNA Binding and Antiproliferative Properties : Some benzochromene derivatives, synthesized using compounds like this compound, have been studied for their DNA binding attributes and antiproliferative properties against certain cancer cells, such as colorectal cancer. These studies are crucial in developing new chemotherapeutic agents (Ahagh et al., 2019).
properties
IUPAC Name |
4-benzhydryl-N-(4-bromophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTSLDOWKAHUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


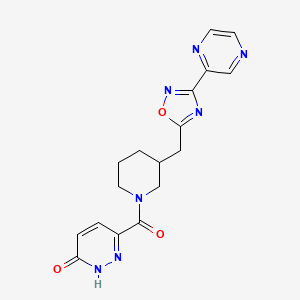
![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)
![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)
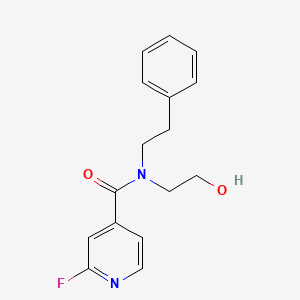
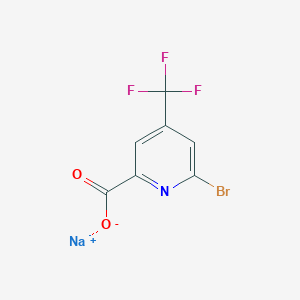
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)
![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)
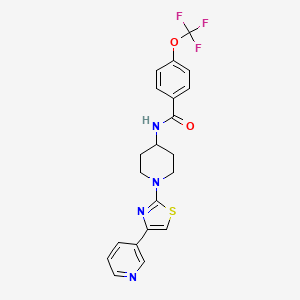
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
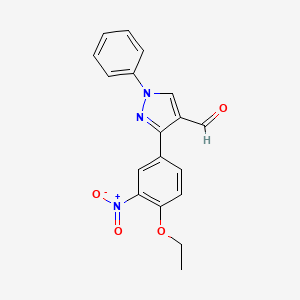
![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)
